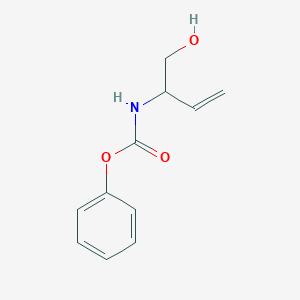
Phenyl (1-hydroxybut-3-en-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl (1-hydroxybut-3-en-2-yl)carbamate is a chemical compound with the molecular formula C11H13NO3. It is a carbamate derivative, which means it contains a carbamate group (-NHCOO-) attached to a phenyl group and a hydroxybutenyl group. This compound is of interest in various fields of chemistry and biology due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phenyl (1-hydroxybut-3-en-2-yl)carbamate can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with 1-hydroxybut-3-en-2-yl alcohol under mild conditions. The reaction typically proceeds in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is stirred at room temperature for several hours, resulting in the formation of the desired carbamate product .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
Phenyl (1-hydroxybut-3-en-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The double bond in the butenyl group can be reduced to form a saturated carbamate.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of phenyl (1-oxobut-3-en-2-yl)carbamate.
Reduction: Formation of phenyl (1-hydroxybutyl)carbamate.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Phenyl (1-hydroxybut-3-en-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of phenyl (1-hydroxybut-3-en-2-yl)carbamate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular pathways involved in inflammation or cancer progression, leading to its potential therapeutic effects .
Comparación Con Compuestos Similares
Phenyl (1-hydroxybut-3-en-2-yl)carbamate can be compared with other carbamate derivatives such as:
Phenyl (1-hydroxybut-3-yn-2-yl)carbamate: Similar structure but with a triple bond instead of a double bond.
tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate: Similar structure but with a tert-butyl group instead of a phenyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and potential biological activity .
Propiedades
Número CAS |
921766-33-8 |
|---|---|
Fórmula molecular |
C11H13NO3 |
Peso molecular |
207.23 g/mol |
Nombre IUPAC |
phenyl N-(1-hydroxybut-3-en-2-yl)carbamate |
InChI |
InChI=1S/C11H13NO3/c1-2-9(8-13)12-11(14)15-10-6-4-3-5-7-10/h2-7,9,13H,1,8H2,(H,12,14) |
Clave InChI |
XPYHZLURTDSTCF-UHFFFAOYSA-N |
SMILES canónico |
C=CC(CO)NC(=O)OC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


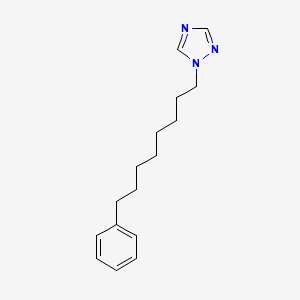
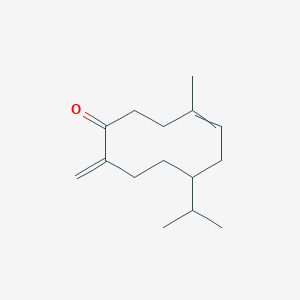
![Cyclohexanepropanamide, alpha-[[2-[[(3-chlorophenyl)methyl]amino]-6-(1H-pyrrol-1-yl)-4-pyrimidinyl]amino]-N-[[4-(trifluoromethyl)phenyl]methyl]-, (alphaR)-](/img/structure/B12620454.png)

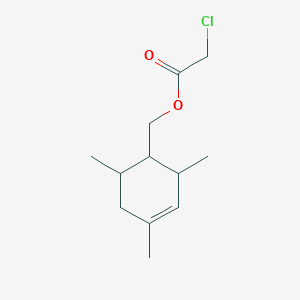
![N-(4-Sulfamoylphenyl)[1,1'-biphenyl]-4-sulfonamide](/img/structure/B12620483.png)

![1-[4-[(2,6-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(furan-2-ylmethyl)methanamine;hydrochloride](/img/structure/B12620502.png)
![1,1'-(Ethyne-1,2-diyl)bis[4-bromo-5-(dodecyloxy)-2-methoxybenzene]](/img/structure/B12620504.png)
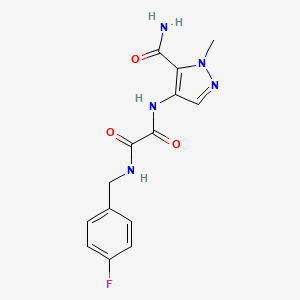
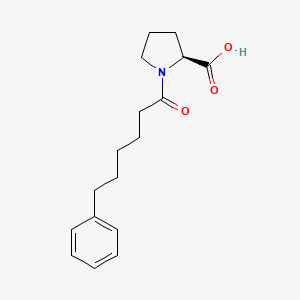

![N-[(1S)-3-Oxocyclopentane-1-carbonyl]-2-propyl-L-histidyl-L-prolinamide](/img/structure/B12620528.png)
![N-cycloheptyl-3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide](/img/structure/B12620535.png)
